Dslet Dslet DSLET is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 75644-90-5
VCID: VC0005450
InChI: InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1
SMILES: CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C33H46N6O10
Molecular Weight: 686.8 g/mol

Dslet

CAS No.: 75644-90-5

Cat. No.: VC0005450

Molecular Formula: C33H46N6O10

Molecular Weight: 686.8 g/mol

* For research use only. Not for human or veterinary use.

Dslet - 75644-90-5

CAS No. 75644-90-5
Molecular Formula C33H46N6O10
Molecular Weight 686.8 g/mol
IUPAC Name (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1
Standard InChI Key PKSODCLCMBUCPW-LVNBQDLPSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
SMILES CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Chemical Structure and Properties

DSLET (C₃₃H₄₆N₆O₁₀) is a hexapeptide with a molecular weight of 686.33 g/mol . Its structure incorporates D-serine at position 2, leucine at position 5, and threonine at position 6, which confer specificity for delta opioid receptors. The compound’s stereochemistry and side-chain interactions are critical for receptor binding .

Table 1: Key Chemical Properties of DSLET

PropertyValue
Molecular FormulaC₃₃H₄₆N₆O₁₀
Molecular Weight686.33 g/mol
SMILES NotationCC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
InChI KeyCC@HO

The peptide’s stability under laboratory conditions allows for prolonged experimental use, though degradation can occur in acidic or enzymatic environments .

Mechanism of Action

DSLET binds selectively to delta opioid receptors, which are G protein-coupled receptors (GPCRs) predominantly located in the central nervous system and peripheral tissues. Upon binding, DSLET triggers a conformational change in the receptor, activating inhibitory G proteins (Gᵢ/G₀) . This activation suppresses adenylate cyclase activity, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent inhibition of protein kinase A (PKA) alters ion channel activity, including:

  • Voltage-gated calcium channels: Reduced calcium influx decreases neurotransmitter release (e.g., acetylcholine and norepinephrine) .

  • Potassium channels: Enhanced efflux leads to neuronal hyperpolarization, diminishing excitability .

Pharmacological Effects

Analgesia

DSLET exhibits potent analgesic effects in animal models, particularly in chronic pain conditions. Its efficacy is dose-dependent, with low doses (0.1–1 mg/kg) providing pain relief without respiratory depression or sedation .

Emotional Regulation

DOR activation by DSLET modulates emotional responses, including anxiety and depression-like behaviors. Studies suggest that DSLET enhances stress resilience by regulating corticotropin-releasing factor (CRF) in the amygdala .

Cellular Signaling

DSLET influences mitogen-activated protein kinase (MAPK) pathways, promoting neuronal survival and differentiation. It also modulates β-arrestin signaling, which may contribute to receptor internalization and tolerance .

Research Applications

Neuropharmacology

DSLET is used to investigate DOR-specific pathways in pain and addiction. For example, its application in knockout mouse models has elucidated DOR’s role in opioid reward mechanisms .

Drug Development

Pharmaceutical research utilizes DSLET as a template for designing DOR-targeted therapies. Modifications to its peptide backbone aim to improve blood-brain barrier penetration and metabolic stability .

Behavioral Studies

In rodents, DSLET administration reduces anxiety in elevated plus-maze tests, highlighting its potential for treating affective disorders .

Synthesis and Stability

DSLET is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Sequential coupling of amino acids on a resin.

  • Deprotection of the Fmoc group with piperidine.

  • Cleavage from the resin using trifluoroacetic acid (TFA).

The compound remains stable at −20°C for over six months but degrades rapidly in serum due to peptidase activity .

Recent Advances and Future Directions

Recent studies explore DSLET’s role in neuroprotection and inflammation. For instance, its anti-inflammatory effects in microglia suggest potential applications in neurodegenerative diseases . Future research may focus on:

  • Developing non-peptide DOR agonists inspired by DSLET’s structure.

  • Investigating biased agonism to separate therapeutic effects from side effects.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator